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Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564

An In-depth Technical Guide to 3-(2-Nitrophenoxy)propanoic Acid: Synthesis,
Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 3-(2-
Nitrophenoxy)propanoic acid, a molecule of interest for researchers in synthetic chemistry
and drug discovery. While this specific isomer is not extensively documented in commercial
literature, its synthesis, structural properties, and potential applications can be reliably
determined from foundational organic chemistry principles and data from analogous structures.
This document details a robust synthetic pathway via the Williamson ether synthesis, outlines a
complete spectroscopic characterization protocol for structural validation, and discusses
potential applications derived from its constituent functional moieties. The guide is intended for
researchers, scientists, and drug development professionals seeking a practical, in-depth
understanding of this compound.

Introduction and Overview

3-(2-Nitrophenoxy)propanoic acid belongs to the class of phenoxyalkanoic acids,
incorporating a nitroaromatic group. This unique combination of functional groups—a carboxylic
acid, an ether linkage, and a nitro-substituted benzene ring—makes it a versatile chemical
building block. The carboxylic acid provides a handle for further derivatization (e.g., amidation,
esterification), the ether linkage offers metabolic stability compared to an ester, and the ortho-
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nitro-substituted phenyl ring is a well-known pharmacophore and a precursor for synthesizing
other functional groups, such as amines.

Nitroaromatic compounds are integral to a wide range of pharmaceuticals and biologically
active agents, exhibiting antibacterial, anticancer, and anxiolytic properties.[1][2] The insights
provided in this guide are therefore grounded in the established chemistry of these core
functional groups to provide a predictive and reliable framework for laboratory professionals.

Chemical Identity and Physicochemical Properties

The definitive structure of 3-(2-Nitrophenoxy)propanoic acid consists of a propanoic acid
moiety linked to a 2-nitrophenol group via an ether bond at the 3-position of the acid chain.

Table 1: Chemical Identifiers

Identifier Value Source

3-(2-nitrophenoxy)propanoic

IUPAC Name .

acid
Molecular Formula CoH9NOs Calculated
Molecular Weight 211.17 g/mol Calculated

C1=CC=C(C(=C1)OCCC(=0)
0)[O-]

Canonical SMILES

InChl Key (Predicted)

Not assigned or readily
CAS Number _
available

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Rationale / Comparison

) ) ) ) Based on analogs like 3-(4-
Physical State Yellowish crystalline solid _ o
nitrophenyl)propanoic acid.[3]

Interpolated from isomers 2-(2-

nitrophenoxy)propanoic acid

Melting Point 110-120 °C ) )
and 3-(2-nitrophenyl)propanoic
acid.[4][5]

Similar to other

pKa ~4.5 ] ]
phenylpropanoic acids.[6]
Estimated based on structure;

LogP ~1.6

moderate lipophilicity.

Synthesis and Purification

The most logical and efficient route for preparing 3-(2-Nitrophenoxy)propanoic acid is the
Williamson ether synthesis.[7] This classic Sn2 reaction involves the nucleophilic attack of a
phenoxide ion on an alkyl halide.[8] For this specific target, the synthesis proceeds in two key
stages: ether formation followed by ester hydrolysis.

Rationale of Synthetic Design

The chosen pathway involves reacting the sodium salt of 2-nitrophenol (the nucleophile) with
an ethyl 3-bromopropanoate (the electrophile). This strategy is superior to the alternative
(reacting a 3-halopropionate with 2-nitrophenoxide) for several reasons:

* Nucleophilicity: 2-nitrophenol is readily deprotonated by a mild base to form a potent
phenoxide nucleophile.

» Electrophile Choice: Ethyl 3-bromopropanoate is a primary alkyl halide, which is ideal for Sn2
reactions and minimizes the risk of competing E2 elimination reactions that can occur with
secondary or tertiary halides.[7]

e Protecting Group: The ethyl ester serves as a protecting group for the carboxylic acid,
preventing it from interfering with the base-mediated ether formation step. It is then easily
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removed via hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, dissolve 2-nitrophenol (1.0 eq) in anhydrous acetone.

o Base Addition: Add finely ground anhydrous potassium carbonate (K2COs, 1.5 eq).
Potassium carbonate is a suitable mild base that is strong enough to deprotonate the phenol
but not so strong as to promote side reactions.[9]

» Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the stirring mixture.

¢ Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be
monitored by Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, filter off the potassium salts and wash with
acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester. This
crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to 3-(2-Nitrophenoxy)propanoic acid

Hydrolysis: Dissolve the crude ethyl 3-(2-nitrophenoxy)propanoate in a mixture of ethanol
and 10% aqueous sodium hydroxide (NaOH) solution.

e Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours until the
ester is fully hydrolyzed (monitored by TLC).

» Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous
solution with water and wash with diethyl ether to remove any unreacted starting material or
non-acidic impurities.

 Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold
6M hydrochloric acid (HCI). The product, 3-(2-Nitrophenoxy)propanoic acid, will precipitate
as a solid.
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« Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove
inorganic salts, and dry under vacuum. The final product can be further purified by
recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram
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Caption: Workflow for the two-step synthesis of 3-(2-Nitrophenoxy)propanoic acid.
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Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product is achieved through a combination of
spectroscopic methods.[10][11] The expected data provides a definitive fingerprint for 3-(2-
Nitrophenoxy)propanoic acid.

Validation Workflow

The process of confirming the chemical identity is a self-validating system where the output of
the synthesis is rigorously tested against predicted analytical data. Discrepancies would
necessitate revisiting the synthesis or purification steps.

Spectroscopic Analysis

Mass Spec

Synthesized
Product FTIR — |

Structural
Confirmation

H & 3C NMR

Predicted
Data

Click to download full resolution via product page

Caption: Logical workflow for the structural validation of the synthesized compound.

Predicted Spectroscopic Data

Table 3: Predicted *H NMR Data (in CDClIs, d in ppm)
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Chemical Shift Lo . . .
%) Multiplicity Integration Assignment Rationale
Deshielded,
~10-12 Broad Singlet 1H -COOH exchangeable
acidic proton.
Strong
deshielding by
Ar-H (ortho to
~7.8-8.0 Doublet 1H the electron-
NO2) ) ) )
withdrawing nitro
group.
) Ar-H (para to Aromatic proton
~7.4-7.6 Triplet 1H )
NO2) signal.
) Ar-H (ortho/para Aromatic proton
~7.0-7.2 Multiplet 2H )
to ether) signals.
Protons adjacent
) to the
~4.3 Triplet 2H -O-CHz2-CH2- o
deshielding ether
oxygen.
Protons adjacent
~2.9 Triplet 2H -CH2-CH2-COOH to the carbonyl

group.

Table 4: Predicted Key FTIR and Mass Spectrometry Data
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Technique Feature Predicted Value Assignment

O-H stretch of the
FTIR Broad Stretch 2500-3300 cm™1 ] o
carboxylic acid dimer.

C=0 stretch of the
Sharp Stretch ~1710 cm™! i )
carboxylic acid.

N-O stretch of the

Asymmetric Stretch ~1520 cm™1 )
nitro group.
) N-O stretch of the
Symmetric Stretch ~1350 cm~? )
nitro group.
C-O-C stretch of the
Stretch ~1250 cm™1
aryl ether.
Corresponds to the
Mass Spec (El) Molecular lon (M%) m/z =211 molecular weight of

CoHoNOs.

Potential Applications and Research Directions

The structural motifs within 3-(2-Nitrophenoxy)propanoic acid suggest several avenues for
research and application, particularly in medicinal chemistry and materials science.

o Drug Discovery Intermediate: The nitro group is a key feature in many antibacterial drugs.[1]
Furthermore, it can be readily reduced to an amine, opening up a vast chemical space for
creating libraries of new compounds via amide coupling or other amine-based reactions.
These derivatives could be screened for various biological activities.

o Anti-inflammatory Agents: Some nitrophenyl derivatives have been investigated as multi-
target anti-inflammatory agents.[12][13] The phenoxypropanoic acid scaffold itself is present
in certain non-steroidal anti-inflammatory drugs (NSAIDs).[9] The combination of these two
features makes this molecule an interesting candidate for development in this area.

o Hypoxia-Activated Prodrugs: The nitroaromatic group is a classic trigger for hypoxia-
activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be
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selectively reduced, releasing a cytotoxic agent.[2] This molecule could serve as a
foundational scaffold for such targeted cancer therapies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Nitrophenoxy)propanoic acid is not
available, appropriate handling procedures can be inferred from related compounds.

o GHS Hazards (Predicted): Based on analogs, the compound should be treated as harmful if
swallowed, a skin irritant, and a serious eye irritant.[14][15] It may also cause respiratory
irritation.[16]

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[17]

» Handling: Avoid creating dust. In case of a spill, do not dry sweep. Gently dampen the solid
material and transfer it to a sealed container for disposal.[18]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong bases and oxidizing agents.

Conclusion

3-(2-Nitrophenoxy)propanoic acid is a compound with significant potential as a building block
in medicinal and materials chemistry. This guide provides the necessary technical foundation
for its synthesis and validation. By leveraging the well-established Williamson ether synthesis,
the molecule can be reliably produced in a two-step process. Its structure can be unequivocally
confirmed using a standard suite of spectroscopic techniques, including NMR, FTIR, and Mass
Spectrometry. Its combination of a reducible nitro group, a stable ether linkage, and a versatile
carboxylic acid functional group makes it a promising scaffold for future research, particularly in
the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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